molecular formula C11H18N2O2 B14338189 1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one CAS No. 97908-97-9

1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one

Cat. No.: B14338189
CAS No.: 97908-97-9
M. Wt: 210.27 g/mol
InChI Key: MBNPQRHHVYSMBN-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[45]dec-2-en-4-one is a unique organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a hydrazine derivative, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]dec-7-ene derivatives: These compounds share a similar spirocyclic structure but differ in functional groups and substituents.

    Azaspiro[4.5]dec-3-en-2-one:

Uniqueness

1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[45]dec-2-en-4-one is unique due to its specific functional groups and the resulting chemical properties

Properties

CAS No.

97908-97-9

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-hydroxy-2-propan-2-yl-1,3-diazaspiro[4.5]dec-2-en-4-one

InChI

InChI=1S/C11H18N2O2/c1-8(2)9-12-10(14)11(13(9)15)6-4-3-5-7-11/h8,15H,3-7H2,1-2H3

InChI Key

MBNPQRHHVYSMBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=O)C2(N1O)CCCCC2

Origin of Product

United States

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